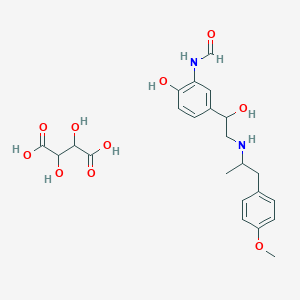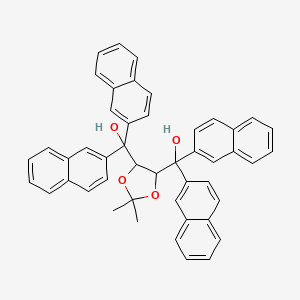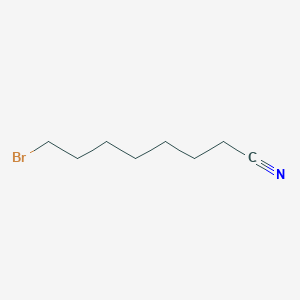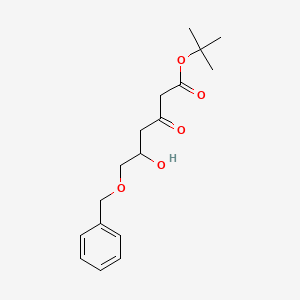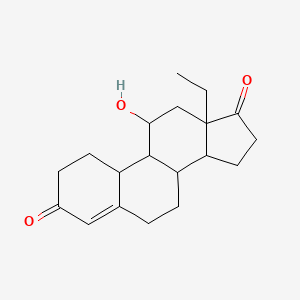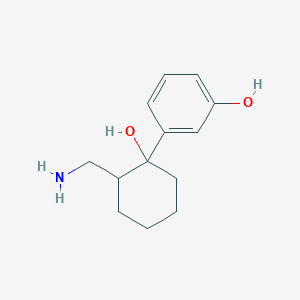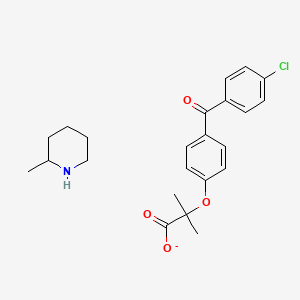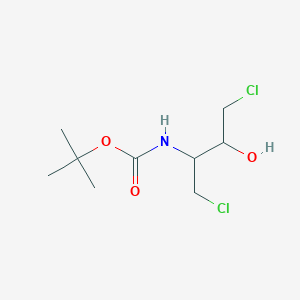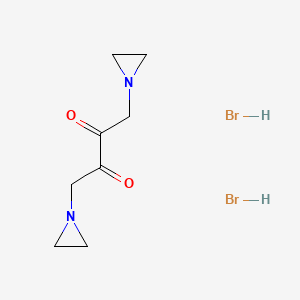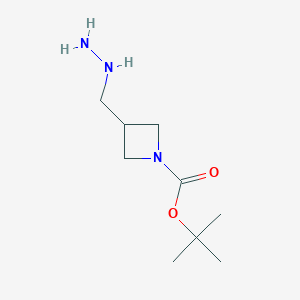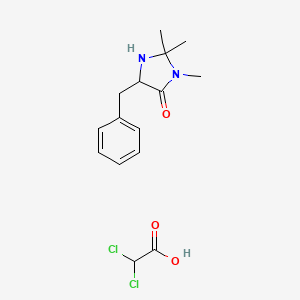
1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl-. This compound is characterized by its two benzene rings connected by a central ethane chain that is substituted with dimethyl and dipropyl groups .
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with a suitable alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems. Detailed studies are required to elucidate the exact mechanisms .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the dipropyl groups.
Butane, 2,3-diphenyl-: This compound is another stereoisomer with a different spatial arrangement of the substituents.
Bibenzyl, α,α’-dimethyl-: This compound is structurally similar but may have different chemical properties and reactivity.
Propriétés
Numéro CAS |
90832-28-3 |
|---|---|
Formule moléculaire |
C22H30 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(4,5-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C22H30/c1-5-17-21(3,19-13-9-7-10-14-19)22(4,18-6-2)20-15-11-8-12-16-20/h7-16H,5-6,17-18H2,1-4H3 |
Clé InChI |
FXZUNYSERRARHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C1=CC=CC=C1)C(C)(CCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


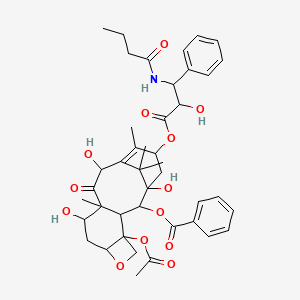
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
